(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an indole moiety, and a diazinane trione core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe final step involves the formation of the diazinane trione core under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(5E)-1-(2-FLUOROPHENYL)-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21FN4O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H21FN4O4/c26-19-8-2-4-10-21(19)30-24(33)18(23(32)27-25(30)34)13-16-14-29(20-9-3-1-7-17(16)20)15-22(31)28-11-5-6-12-28/h1-4,7-10,13-14H,5-6,11-12,15H2,(H,27,32,34)/b18-13+ |
InChI Key |
ILLYSKQUTIVMBZ-QGOAFFKASA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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